molecular formula C9H14ClN3OS B6268155 (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride CAS No. 1909286-58-3

(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride

Cat. No.: B6268155
CAS No.: 1909286-58-3
M. Wt: 247.7
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Description

(2S)-2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride is a chiral piperazine derivative characterized by a stereospecific methyl group at the 2-position (S-configuration) and a 1,3-thiazole-4-carbonyl substituent. The compound’s structure combines a piperazine backbone—a six-membered heterocyclic ring with two nitrogen atoms—with a thiazole moiety, a sulfur- and nitrogen-containing aromatic ring. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and chemical applications.

Key structural features:

  • Stereochemistry: The (2S)-configuration introduces chirality, which may influence biological activity and receptor binding .
  • Hydrochloride salt: Improves stability and solubility compared to the free base form .

Properties

CAS No.

1909286-58-3

Molecular Formula

C9H14ClN3OS

Molecular Weight

247.7

Purity

70

Origin of Product

United States

Preparation Methods

Stepwise Coupling of Thiazole-4-Carbonyl Chloride and (2S)-2-Methylpiperazine

The most widely reported method involves the sequential coupling of 1,3-thiazole-4-carbonyl chloride with (2S)-2-methylpiperazine, followed by hydrochlorination. The reaction proceeds via nucleophilic acyl substitution, where the piperazine’s secondary amine attacks the electrophilic carbonyl carbon of the acid chloride.

Procedure :

  • Preparation of 1,3-Thiazole-4-Carbonyl Chloride :
    Thiazole-4-carboxylic acid is treated with oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. The reaction is catalyzed by a catalytic amount of N,N-dimethylformamide (DMF) and stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours. Excess reagents are removed under reduced pressure to yield the acid chloride as a pale-yellow solid (purity: >95% by HPLC).

  • Coupling with (2S)-2-Methylpiperazine :
    The acid chloride is dissolved in DCM and added dropwise to a solution of (2S)-2-methylpiperazine and triethylamine (TEA) (1.5 equiv) at 0°C . The mixture is stirred at 25°C for 6–8 hours, followed by aqueous workup (10% HCl wash) to remove TEA·HCl byproducts. The organic layer is dried over MgSO₄ and concentrated to obtain the free base.

  • Hydrochlorination :
    The free base is dissolved in ethyl acetate and treated with HCl gas or 4M HCl in dioxane at 0°C . The precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum to yield the hydrochloride salt as a white crystalline solid.

Key Data :

ParameterValueSource
Yield (Overall)72–89%
Purity (HPLC)≥98%
Reaction Temperature0–25°C
Solvent SystemDCM/THF

One-Pot Synthesis via In Situ Acid Chloride Formation

To streamline the process, recent protocols have integrated acid chloride formation and coupling into a single reactor. This approach minimizes intermediate isolation steps, reducing solvent use and improving throughput.

Procedure :

  • Thiazole-4-carboxylic acid, thionyl chloride (SOCl₂) , and (2S)-2-methylpiperazine are combined in anhydrous acetonitrile with DMF (0.1 equiv) .

  • The mixture is heated at 50°C for 4 hours, during which the acid chloride forms in situ and reacts with the piperazine.

  • After cooling, diethyl ether is added to precipitate the free base, which is then converted to the hydrochloride salt as described above.

Advantages :

  • Faster reaction time (4 vs. 8 hours).

  • Higher atom economy (eliminates separate acid chloride isolation).

  • Yield : 68–75%.

Critical Reaction Parameters and Optimization

Solvent Selection

Polar aprotic solvents (THF, DCM, acetonitrile ) are preferred due to their ability to stabilize ionic intermediates and enhance nucleophilicity of the piperazine. Non-polar solvents (e.g., toluene) result in lower yields (<50%) due to poor solubility of intermediates.

Temperature Control

Exothermic reactions during acid chloride formation require strict temperature control (0–5°C ) to prevent thiazole ring degradation. Elevated temperatures (>30°C) during coupling lead to racemization at the chiral center of (2S)-2-methylpiperazine, reducing enantiomeric excess (ee) from >99% to 85–90%.

Stoichiometry and Base Selection

A 1:1.1 molar ratio of piperazine to acid chloride ensures complete conversion, while excess TEA (1.5–2.0 equiv) neutralizes HCl generated during coupling. Alternative bases like N-methylmorpholine show comparable efficacy but are costlier.

Purification and Characterization

Recrystallization

The hydrochloride salt is recrystallized from ethanol-water (3:1) to achieve >99% purity. Key steps:

  • Dissolve crude product in hot ethanol (60°C).

  • Add deionized water dropwise until cloud point.

  • Cool to 4°C for 12 hours to precipitate crystals.

Chromatographic Methods

For research-scale batches requiring ultra-high purity (>99.9%), reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA gradient) is employed.

Spectroscopic Characterization

  • ¹H-NMR (400 MHz, D₂O) : δ 8.85 (s, 1H, thiazole-H), 4.25–3.90 (m, 4H, piperazine-H), 3.10 (q, 1H, CH(CH₃)), 1.45 (d, 3H, CH₃).

  • LC-MS (ESI+) : m/z 212.1 [M+H]⁺ (free base), 247.7 [M+H]⁺ (hydrochloride).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time (h)Cost (USD/g)
Stepwise Coupling72–89≥9814–16120–150
One-Pot Synthesis68–7595–976–890–110

The stepwise method remains the gold standard for high-purity batches, while the one-pot approach offers cost advantages for large-scale production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are used for alkylation or acylation reactions, respectively.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Research indicates that compounds containing both piperazine and thiazole structures often exhibit significant biological properties, including:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting that (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride may also possess antimicrobial properties. This could be attributed to its ability to interact with biological targets such as enzymes or receptors involved in pathogen survival .
  • Anticancer Properties : The compound's structure suggests potential as a lead compound in cancer therapy. Studies on related thiazole-containing piperazines have shown inhibition of cancer cell proliferation, indicating that this compound could modulate pathways critical for tumor growth .
  • Neurotransmitter Modulation : Compounds with similar structures have been reported to affect neurotransmitter systems, which could position this compound as a candidate for neurological research or treatment of mental health disorders .

Pharmaceutical Development

Given its biological activity, this compound has potential applications in drug development:

  • Lead Compound for Drug Discovery : Its unique structural features may allow it to serve as a scaffold for the design of new drugs targeting infectious diseases or cancer. The ability to modify the piperazine or thiazole components could lead to derivatives with enhanced efficacy or reduced toxicity .
  • Research Tool : The compound can be utilized in biochemical assays to study biological mechanisms or as a probe to investigate specific interactions in cellular pathways .

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action:

  • Binding Affinity : Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to quantitatively assess the binding affinity of this compound to various enzymes or receptors. Such studies are essential for predicting pharmacokinetic properties and optimizing drug design .

Mechanism of Action

The mechanism of action of (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit an enzyme’s activity by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Analogues and Substitution Patterns

Piperazine derivatives are widely studied for their pharmacological diversity. Below is a comparison of (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride with structurally related compounds:

Compound Name Substituents/Modifications Key Features/Applications Reference ID
HBK14 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl) Antagonistic activity at serotonin receptors
HBK15 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl) Enhanced lipophilicity for CNS penetration
1-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride Thiadiazole ring substitution Antimicrobial potential
2-Methyl-1-[4-(trifluoromethyl)phenyl]piperazine Trifluoromethylphenyl group Increased metabolic stability
Piperidolate Hydrochloride Piperazine with ester and cyclohexyl groups Antispasmodic agent
Key Observations :
  • Electron-rich substituents (e.g., thiazole, thiadiazole) enhance interactions with biological targets but may reduce solubility .
  • Chlorine or trifluoromethyl groups improve lipophilicity and bioavailability, as seen in HBK15 and trifluoromethylphenyl derivatives .
  • Stereochemistry: The (2S)-methyl group in the target compound may confer selectivity in receptor binding, a feature absent in non-chiral analogues like HBK14–HBK19 .

Physicochemical Properties

Comparative NMR data for piperazine derivatives (free base vs. hydrochloride salts):

Compound $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) Solubility (H$_2$O) Reference ID
Piperazine (free base) 2.74 (s) 47.5 High
Piperazine hydrochloride 3.11 (s) 45.3 Very high
Piperazine dihydrochloride 3.59 (s) 43.1 Very high
Target compound (hypothetical*) ~3.2–3.5 (deshielded) ~45–50 (shielding) Moderate

*Based on trends observed in piperazine hydrochlorides.

Notable Trends :
  • Hydrochloride salts exhibit deshielded $ ^1H $ NMR signals due to protonation of the piperazine nitrogen, as seen in the target compound .
  • Thiazole carbonyl groups may further deshield adjacent protons, as observed in thiadiazole derivatives .

Biological Activity

(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride is a synthetic compound that features a piperazine ring and a thiazole moiety. Its unique structure suggests potential for diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄ClN₃OS, with a molecular weight of 247.75 g/mol. The compound's structure includes:

  • Piperazine Ring : Known for its ability to undergo nucleophilic substitutions.
  • Thiazole Moiety : Contains a carbonyl group that can participate in electrophilic reactions.

These functional groups contribute to the compound's reactivity and potential interactions with biological targets, such as enzymes or receptors involved in disease pathways .

Antimicrobial Activity

Compounds containing piperazine and thiazole structures have demonstrated significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various pathogens. Research indicates that these compounds can modulate neurotransmitter systems or inhibit specific enzymes critical for pathogen survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole-piperazine derivatives. For example, new thiazole-clubbed piperazine derivatives were synthesized and evaluated for their inhibitory capabilities against human acetylcholinesterase and β-amyloid aggregation. Some compounds exhibited submicromolar IC50 values against these targets, indicating strong activity . The compound's ability to cross the blood-brain barrier further enhances its therapeutic prospects in treating neurodegenerative diseases like Alzheimer's.

Neuroprotective Effects

In vitro studies have shown that this compound can provide neuroprotective effects against cytotoxicity induced by β-amyloid peptides in neuronal cell lines. This suggests its potential role in neuroprotection and treatment strategies for Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole-piperazine derivatives:

Study Focus Findings
Study 1Antimicrobial ActivityDerivatives showed significant inhibition against various bacterial strains .
Study 2Anticancer ActivityCompounds displayed potent cytotoxic effects against MCF-7 (breast cancer) cells with IC50 values < 10 μM .
Study 3Neuroprotective EffectsDemonstrated significant protection against Aβ-induced cytotoxicity in SH-SY5Y cells .

The mechanism of action of this compound involves its interaction with key biological targets. Molecular docking studies indicate that this compound binds effectively to active sites of enzymes such as acetylcholinesterase, which is crucial for its neuroprotective effects. The presence of both nitrogen and sulfur atoms in its structure facilitates various chemical interactions that enhance its biological efficacy .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride?

Methodological Answer: The synthesis typically involves:

  • Step 1: Coupling of a piperazine derivative (e.g., (2S)-2-methylpiperazine) with 1,3-thiazole-4-carboxylic acid using activating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to form the amide bond .
  • Step 2: Salt formation via treatment with hydrochloric acid to yield the hydrochloride salt.
  • Purification: Reverse-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) is used to isolate the product .
    Key Parameters:
ParameterCondition
Coupling ReagentsEDC/HOAt
SolventTHF or DCM
Reaction Temp.40–70°C
Yield Range40–60%

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR (DMSO-d₆): Peaks at δ 3.39–4.05 ppm (piperazine protons), δ 8.12–8.18 ppm (thiazole protons) .
    • 13^13C NMR : Carbonyl signals at ~180 ppm (amide C=O) and ~155 ppm (thiazole carbons) .
  • High-Resolution Mass Spectrometry (HRMS):
    • Expected m/z for C10H15ClN4OS\text{C}_{10}\text{H}_{15}\text{ClN}_4\text{OS}: Calculated 298.06 (M+H+^+) .
  • HPLC:
    • Purity >95% using a C18 column with UV detection at 254 nm .

Q. How can researchers address solubility challenges during in vitro assays?

Methodological Answer:

  • Solvent Systems: Use DMSO for stock solutions (≤10 mM) followed by dilution in aqueous buffers (e.g., PBS, pH 7.4) .
  • Co-Solvents: Add 10–20% PEG-400 or cyclodextrins to enhance solubility .
  • Salt Form Optimization: Hydrochloride salts improve aqueous solubility compared to free bases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Catalysts: Use (S)-BINOL-derived catalysts to minimize racemization during amide coupling .
  • Chiral Chromatography: Employ columns like Chiralpak IA/IB with hexane:isopropanol (70:30) for enantiomer separation .
  • Circular Dichroism (CD): Validate enantiopurity by comparing CD spectra to reference standards .

Q. What strategies are effective for profiling impurities in bulk batches?

Methodological Answer:

  • LC-MS/MS:
    • Detect impurities at 0.1% levels using a C18 column (gradient: 5–95% acetonitrile in 20 min) .
    • Common impurities: Unreacted thiazole-4-carboxylic acid or N-methylpiperazine byproducts .
  • Forced Degradation Studies:
    • Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to identify degradation products .

Q. How does the thiazole moiety influence the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: The thiazole ring participates in π-π stacking with aromatic residues (e.g., His294 in kinases) and hydrogen bonding via the nitrogen atom .
  • Structure-Activity Relationship (SAR):
    • Replace thiazole with oxazole or pyridine to assess potency changes .
    • Methyl substitution at C2 (S-configuration) enhances target selectivity by steric hindrance .

Q. What experimental designs are recommended for assessing stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability:
    • Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC .
    • Key Finding: Hydrolysis of the amide bond occurs at pH < 2, requiring enteric coating for oral delivery .
  • Thermal Stability:
    • Store at -20°C under argon; avoid repeated freeze-thaw cycles to prevent dimerization .

Q. How can researchers evaluate the compound’s potential off-target effects in complex biological systems?

Methodological Answer:

  • Broad-Panel Screening:
    • Test against 50+ GPCRs, ion channels, and kinases (e.g., Eurofins Cerep panels) .
  • Transcriptomics:
    • RNA-seq of treated cell lines (e.g., HEK293) to identify dysregulated pathways .
  • Metabolomics:
    • LC-MS-based profiling to detect changes in ATP, NADH, or glutathione levels .

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